N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing nitrogen, and a carboxamide group.
Mechanism of Action
Target of Action
The primary target of N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, also known as piperidine-4-carboxamide (P4C), is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria, making it an attractive target for antibacterial drugs .
Mode of Action
P4C interacts with DNA gyrase, inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for replication and transcription. This leads to the cessation of these processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase by P4C affects the DNA replication and transcription pathways in bacteria . By preventing the supercoiling of DNA, P4C disrupts these essential cellular processes, leading to cell death .
Result of Action
The result of P4C’s action is the inhibition of bacterial growth due to the disruption of essential cellular processes like DNA replication and transcription . This makes P4C a potential candidate for the development of new antibacterial drugs .
Biochemical Analysis
Biochemical Properties
It is known that thiophene-based compounds, such as N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Cellular Effects
Related compounds have shown various effects on cellular processes .
Molecular Mechanism
Related compounds have been shown to interact with various biomolecules, influencing gene expression and enzyme activity .
Metabolic Pathways
Related compounds have been shown to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves the reaction of thiophene derivatives with piperidine and carboxamide precursors. One common method is the condensation reaction, where thiophene is reacted with a piperidine derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and its substituted derivatives have similar structural features and applications.
Uniqueness
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is unique due to the combination of the thiophene ring and piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKQNGCHWLNHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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